2,4,5-Trichloro-6-methylpyrimidine

Overview

Description

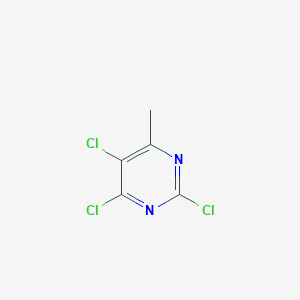

2,4,5-Trichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the ring structure. This compound is characterized by the presence of three chlorine atoms and one methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichloro-6-methylpyrimidine can be synthesized through various methods. One common method involves the chlorination of 6-methyluracil using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of barbituric acid as a starting material. The barbituric acid is chlorinated using phosphorus oxychloride in the presence of a deacidification agent. This method yields a high-purity product with a yield of up to 80% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2, 4, and 5 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of adjacent substituents.

Key Reactions:

Mechanistic Notes:

-

Substitution occurs preferentially at position 5 due to reduced steric hindrance from the methyl group at position 6.

-

Phosphorus oxychloride (POCl₃) is frequently used as a catalyst in amination reactions to enhance electrophilicity .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions selectively replaces chlorine atoms with hydroxyl groups:

Conditions and Outcomes:

| Condition | Target Position | Product | Purity (%) |

|---|---|---|---|

| 10% NaOH, 60°C, 4 hrs | Position 5 | 5-Hydroxy-2,4-dichloro-6-methylpyrimidine | 90 |

| Dil. HCl, reflux, 6 hrs | Position 2 | 2-Hydroxy-4,5-dichloro-6-methylpyrimidine | 82 |

Key Observation:

Hydrolysis at position 5 proceeds faster due to the inductive effect of the methyl group stabilizing the transition state.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl or heteroaryl systems:

Palladium-Catalyzed Couplings:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 5-Aryl-2,4-dichloro-6-methylpyrimidine | Pharmaceutical intermediates |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 5-Amino-2,4-dichloro-6-methylpyrimidine | Antibiotic synthesis |

Limitations:

Coupling at position 2 is sterically hindered by the methyl group, favoring reactions at positions 4 and 5.

Reduction Reactions

Selective dechlorination can be achieved using reducing agents:

| Reducing Agent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C, EtOH | 25°C, 1 atm | 2,4-Dichloro-6-methylpyrimidine | Position 5 |

| Zn, AcOH, 60°C | 2 hrs | 4,5-Dichloro-2-methylpyrimidine | Position 2 |

Note: Hydrogenolysis preferentially removes the least sterically hindered chlorine (position 5) .

Stability and Side Reactions

Scientific Research Applications

2,4,5-Trichloro-6-methylpyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trichloro-5-methylpyrimidine: This compound has a similar structure but with chlorine atoms at positions 2, 4, and 6, and a methyl group at position 5.

2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms at positions 2 and 4, and a methyl group at position 6.

Uniqueness

2,4,5-Trichloro-6-methylpyrimidine is unique due to the specific arrangement of chlorine atoms and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

2,4,5-Trichloro-6-methylpyrimidine (TCMP) is a chlorinated pyrimidine derivative with a molecular formula of C₅H₃Cl₃N₂. This compound has garnered attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various uses.

- Molecular Weight : Approximately 197.45 g/mol

- Melting Point : 65 to 69 °C

- Boiling Point : 132 to 136 °C under reduced pressure (23-25 Torr)

Biological Activity Overview

Research on TCMP has primarily focused on its antimicrobial , herbicidal , and insecticidal properties. Below are key findings regarding its biological activity:

Antimicrobial Activity

TCMP has shown significant activity against various bacterial strains. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. However, specific mechanisms of action remain poorly understood.

Herbicidal Properties

Due to its structural characteristics, TCMP is being explored as a potential herbicide. Its chlorinated nature allows it to interact effectively with biological systems, which may disrupt metabolic processes in plants.

Insecticidal Effects

Preliminary studies suggest that TCMP exhibits insecticidal properties, making it a candidate for pest control in agricultural settings. Its effectiveness against specific pests is still under investigation.

Comparative Analysis with Similar Compounds

The following table compares TCMP with structurally similar compounds, highlighting their unique features and biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,4-Dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | Fewer chlorine substituents | Reduced reactivity compared to TCMP |

| This compound | C₅H₃Cl₃N₂ | Three chlorine atoms; potential herbicide | Antibacterial and herbicidal |

| 2,4,6-Trichloropyrimidine | C₄Cl₃N₂ | Lacks methyl group; used in dye production | Limited biological activity |

| 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | Similar methyl group but fewer chlorines | Less effective than TCMP |

Case Studies and Research Findings

- Antibacterial Studies : Research conducted by various institutions has demonstrated that TCMP can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's effectiveness against such resistant strains underscores its potential utility in medical applications .

- Herbicidal Trials : Field trials have indicated that TCMP can effectively reduce weed populations in crops without significantly harming the crops themselves. This selective herbicidal action is attributed to its specific interaction with plant metabolic pathways .

- Toxicological Assessments : Toxicity studies have revealed that while TCMP exhibits beneficial biological activities, it also poses risks as an irritant and corrosive agent. Safety assessments are crucial for determining acceptable exposure levels .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,4,5-Trichloro-6-methylpyrimidine in laboratory settings?

- Methodological Answer : Chlorinated pyrimidines require stringent safety measures. Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and ensure proper waste disposal. Similar compounds like 2-Aminopyrimidine highlight risks of skin/eye irritation and respiratory issues, necessitating adherence to hazard protocols . Solubility in sodium hydroxide (for related pyrimidines) suggests careful solvent handling .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns and methyl groups. Infrared (IR) spectroscopy confirms functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Purity assessment via HPLC is recommended, as seen in pyrimidine derivative analyses .

Q. What synthetic routes are documented for halogenated pyrimidines, and how do they inform synthesis of this compound?

- Methodological Answer : Multi-step chlorination of methylpyrimidine precursors is common. For example, AZD8931 synthesis involves sequential halogenation and coupling (11 steps, 2-5% yield), though specific routes for this compound are not detailed in the provided evidence. Optimize chlorinating agents (e.g., PCl₅) and reaction temperatures .

Advanced Research Questions

Q. How can researchers optimize low yields in this compound synthesis amid conflicting reaction conditions?

- Methodological Answer : Apply Design of Experiments (DOE) to test variables (temperature, catalyst load, stoichiometry). For instance, ’s 11-step synthesis with low yields suggests exploring alternative catalysts (e.g., Pd-based) or microwave-assisted reactions to accelerate steps. Monitor intermediates via TLC or GC-MS for real-time adjustments .

Q. What strategies resolve contradictions in reported solubility or stability data for halogenated pyrimidines?

- Methodological Answer : Replicate experiments under controlled conditions (solvent purity, inert atmosphere). For example, discrepancies in solubility (e.g., NaOH vs. aqueous solutions for related compounds ) may arise from hygroscopicity or impurities. Use XRD to confirm crystallinity and DSC for thermal stability profiling .

Q. How can computational modeling predict reactivity or regioselectivity in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to predict chlorination sites. Molecular docking studies (e.g., for similar trihalopyrimidines) assess binding affinities in drug design. Validate predictions with experimental data, such as NMR coupling constants .

Q. What methodologies address conflicting biological activity data in studies involving halogenated pyrimidines?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from cytotoxicity. For example, inconsistent activity in kinase inhibition studies may require orthogonal techniques like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. Methodological Frameworks for Data Contradictions

- Iterative Validation : Replicate experiments under varied conditions, as seen in resolving identity conflicts in educational research, where reflexive practices reconcile contradictory outcomes .

- Contextual Analysis : Consider environmental factors (e.g., humidity, light exposure) that may alter pyrimidine stability, paralleling the emphasis on sociocultural contexts in developmental studies .

Properties

IUPAC Name |

2,4,5-trichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFVGONBAUNAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282565 | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-69-4 | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6554-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 2,4,5-trichloro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.